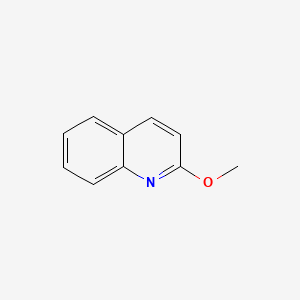

2-Methoxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQNUTNKGQGWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219369 | |

| Record name | Quinoline, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6931-16-4 | |

| Record name | 2-Methoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP3N3Z6NW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Importance

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, stands as a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2] First identified in the 19th century, its versatile structure has given rise to a vast array of compounds with profound biological and physical properties.[1] This technical guide provides a comprehensive overview of the historical discovery of quinoline, the seminal synthetic methodologies that enabled its widespread study, and its evolution into a critical pharmacophore for numerous therapeutic agents.

A Historical Overview: From Coal Tar to Clinical Candidates

The story of quinoline begins in the early 1800s, a period of fervent exploration in organic chemistry.[3] In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a strong odor from coal tar, which he named "leukol" (from the Greek for "white oil").[3][4] Shortly after, in 1842, French chemist Charles Gerhardt obtained a compound by distilling the natural antimalarial alkaloid quinine (B1679958) with potassium hydroxide (B78521), which he called "Chinoilin" or "Chinolein".[4]

Initially, these two substances were believed to be distinct isomers due to differences in their reactivity.[4] However, the German chemist August Hoffmann later demonstrated that these differences were due to impurities and that the two compounds were, in fact, identical.[4] The structural elucidation of the quinoline core was a significant milestone, with August Kekulé proposing its correct structure—a benzene ring fused to a pyridine ring—in 1869.[3]

The discovery of quinoline was intrinsically linked to one of the most important natural products in medical history: quinine. Extracted from the bark of the South American cinchona tree, quinine was the first effective treatment for malaria.[5][6][7][8] The isolation of the pure alkaloid by French scientists Pierre Pelletier and Joseph Caventou in 1820 was a pivotal moment.[5][6] The structural relationship between quinine and the simpler quinoline scaffold spurred efforts to create synthetic analogs, leading to the development of crucial antimalarial drugs like chloroquine (B1663885) in the 1930s and 1940s.[3][5][7]

Beyond its antimalarial origins, the quinoline moiety has proven to be a privileged scaffold, forming the basis for drugs with a wide range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antihypertensive agents.[9][10][11]

Table 1: Key Milestones in the History of Quinoline

| Year | Scientist(s) | Key Discovery or Contribution |

| ~1630 | Jesuit Missionaries in Peru | Discovered the antimalarial properties of cinchona bark.[5][8] |

| 1820 | Pierre Pelletier & Joseph Caventou | Isolated the pure alkaloid quinine from cinchona bark.[5][6] |

| 1834 | Friedlieb Ferdinand Runge | First isolated quinoline ("leukol") from coal tar.[1][3][4][10] |

| 1842 | Charles Gerhardt | Obtained quinoline ("Chinoilin") from the distillation of quinine.[4] |

| ~1850s | August Hoffmann | Recognized that Runge's "leukol" and Gerhardt's "Chinoilin" were the same compound.[4] |

| 1869 | August Kekulé | Proposed the correct bicyclic structure of quinoline.[3] |

| 1880 | Zdenko Hans Skraup | Developed the Skraup synthesis, the first major method for synthesizing the quinoline core.[1][12] |

| 1934 | German Scientists | Synthesized Resochin (chloroquine), a 4-aminoquinoline (B48711) derivative.[7] |

| 1944 | Woodward & von Doering | Described a pathway for the total synthesis of quinine.[5] |

The Classical Era of Synthesis: Building the Quinoline Core

The determination of quinoline's structure opened the door for chemists to develop methods for its laboratory synthesis. The late 19th century saw the advent of several foundational named reactions that remain fundamental to quinoline chemistry. These methods allowed for the production of quinoline and its derivatives in large quantities, facilitating extensive research into their properties and applications.[3]

Table 2: Foundational Synthetic Methods for Quinoline Derivatives

| Synthesis Name | Year | Key Reactants | Product Description |

| Skraup Synthesis | 1880 | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][12][13] | Produces quinoline itself or substituted quinolines. The reaction is famously exothermic.[12] |

| Friedländer Synthesis | 1882 | An ortho-aminoaryl aldehyde or ketone and a compound with an active alpha-methylene group.[1][13] | A condensation reaction that forms substituted quinolines.[13] |

| Combes Synthesis | 1888 | Aniline and a β-diketone, catalyzed by a strong acid.[2][4] | Forms 2,4-disubstituted quinolines.[2] |

| Doebner-von Miller Reaction | 1881+ | Aniline and α,β-unsaturated carbonyl compounds.[4] | A versatile method for producing a variety of substituted quinolines. |

| Conrad-Limpach Synthesis | 1887 | Aniline and a β-ketoester.[4] | Primarily yields 4-hydroxyquinolines (4-quinolinones). |

| Pfitzinger Reaction | 1886 | Isatin with a carbonyl compound in the presence of a base.[2][4] | Yields substituted quinoline-4-carboxylic acids.[4] |

| Gould-Jacobs Reaction | 1939 | Aniline and ethyl ethoxymethylenemalonate.[4] | A multi-step sequence leading to 4-hydroxyquinoline-3-carboxylic acids. |

Experimental Protocols for Key Historical Syntheses

The following protocols are adapted from literature descriptions of classical quinoline syntheses. They are intended for informational purposes and should be performed by trained professionals with appropriate safety precautions in a certified laboratory environment.

Protocol: Skraup Synthesis of Quinoline

This reaction is notoriously vigorous and requires careful control of temperature.

-

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (oxidizing agent)

-

Ferrous sulfate (B86663) (optional, as a moderator)

-

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a reaction vessel equipped with a reflux condenser and mechanical stirrer. The vessel should be cooled in an ice bath during this addition.[1]

-

Slowly and cautiously add the oxidizing agent (nitrobenzene) to the mixture.[1] If the reaction becomes too vigorous, small portions of ferrous sulfate can be added to moderate it.

-

Gently heat the mixture. The reaction is highly exothermic, and the temperature must be carefully controlled.

-

After the initial vigorous reaction subsides, continue heating to complete the reaction.

-

Cool the reaction mixture and dilute it with water.[12] Make the solution basic by adding a concentrated sodium hydroxide solution to neutralize the excess acid and precipitate the crude product.

-

The quinoline can be isolated by steam distillation from the reaction mixture.[12]

-

Extract the distillate with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by distillation.

-

The crude product can be further purified by vacuum distillation.[12]

-

Protocol: Combes Synthesis of 2,4-Dimethylquinoline

-

Materials:

-

Aniline

-

Acetylacetone (B45752) (a β-diketone)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Ice-water

-

Base (e.g., sodium carbonate or ammonium (B1175870) hydroxide)

-

-

Procedure:

-

Mix aniline (1 equivalent) and acetylacetone (1 equivalent) in a suitable reaction flask.[1][12]

-

Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture while ensuring adequate cooling.[1]

-

Heat the reaction mixture, typically to reflux or at a temperature range of 100-140°C.[1]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[1][12]

-

Once the reaction is complete, cool the mixture and carefully pour it onto ice-water.[1][12]

-

Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the crude 2,4-dimethylquinoline.[12]

-

Collect the solid product by filtration, wash with water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent.

-

Protocol: Friedländer Synthesis of 2-Phenylquinoline

-

Materials:

-

2-Aminobenzaldehyde (B1207257) (o-aminoaryl aldehyde)

-

Acetophenone (B1666503) (α-methylene carbonyl compound)

-

Base catalyst (e.g., sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, toluene)

-

-

Procedure:

-

Dissolve the 2-aminobenzaldehyde and acetophenone in a suitable solvent (e.g., ethanol) in a round-bottom flask.[1]

-

Add the acid or base catalyst to the reaction mixture.[1]

-

Heat the mixture under reflux until the reaction is complete, as monitored by TLC.[1]

-

Cool the reaction mixture. The product may precipitate upon cooling.

-

Collect the precipitated product by filtration. If no precipitate forms, remove the solvent under reduced pressure.[1]

-

Purify the crude product by column chromatography or recrystallization to yield pure 2-phenylquinoline.[1]

-

Visualization of Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex reactions and workflows involved in quinoline chemistry.

Caption: Reaction mechanism of the Skraup synthesis of quinoline.

Caption: A generalized experimental workflow for classical quinoline synthesis.

Caption: The developmental pathway from quinine to synthetic quinoline drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. biosynce.com [biosynce.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. What Historical Records Teach Us about the Discovery of Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 8. pharmakina.com [pharmakina.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyquinoline, a valuable building block in medicinal chemistry and drug discovery. This document furnishes detailed information on its chemical identifiers, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identifiers and Physicochemical Properties

This compound is a heterocyclic aromatic organic compound. Its core structure consists of a quinoline (B57606) ring substituted with a methoxy (B1213986) group at the second position. This substitution pattern imparts distinct electronic and steric properties that influence its reactivity and biological activity.[1]

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Registry Number | 6931-16-4[1][2][3][4] |

| IUPAC Name | This compound[1][3] |

| Molecular Formula | C₁₀H₉NO[1][2][5][3][4] |

| Molecular Weight | 159.18 g/mol [1][2][3][4] |

| InChI | InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3[1][5] |

| InChIKey | ZTQNUTNKGQGWCM-UHFFFAOYSA-N[1][5] |

| Canonical SMILES | COC1=NC2=CC=CC=C2C=C1[1][2] |

| ChEMBL ID | CHEMBL261930[1][3] |

| DSSTox Substance ID | DTXSID70219369[1][3] |

| UNII Code | YP3N3Z6NW4[1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Not explicitly stated, but related compounds are solids. |

| Solubility | Very slightly soluble (0.33 g/L at 25 °C)[2] |

| Melting Point | 219-220°C[1] |

| XLogP3-AA | 2.1[3] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 1[2] |

| Topological Polar Surface Area | 22.1 Ų[2][3] |

Synthesis Protocols

The synthesis of this compound and its derivatives can be achieved through several methods. A common approach involves the nucleophilic substitution of a 2-chloroquinoline (B121035) precursor.

2.1. Methoxylation of 2-Chloroquinoline Derivatives

This method involves the reaction of a 2-chloroquinoline derivative with a methoxide (B1231860) source.

-

Reaction: A solution of a 2-chloroquinoline derivative is treated with methanol (B129727) in the presence of a base like sodium methoxide.[1]

-

Procedure:

-

Dissolve the 2-chloroquinoline derivative (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Add sodium methoxide (1.5 to 2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[6]

-

Work up the reaction mixture by extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), followed by drying over anhydrous magnesium sulfate (B86663) or sodium sulfate.[1][6]

-

The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[1][6]

-

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[7] this compound and its derivatives serve as versatile building blocks for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.[7][8]

3.1. Synthesis of Quinoline-Based Chalcones

This compound-4-carbaldehyde (B3296527), a derivative of this compound, can be used to synthesize quinoline-chalcone hybrids through a Claisen-Schmidt condensation.[7] Chalcones are known for their broad spectrum of biological activities, and their combination with the quinoline moiety can lead to synergistic or novel pharmacological effects.[7]

Experimental Protocol: Synthesis of Quinoline-Based Chalcones

-

Reaction: this compound-4-carbaldehyde is reacted with an appropriate acetophenone (B1666503) in the presence of a base.[7]

-

Procedure:

-

Dissolve this compound-4-carbaldehyde (1 equivalent) and the desired acetophenone (1 equivalent) in ethanol (B145695).

-

Add an aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) dropwise to the stirred mixture at room temperature.

-

Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography.[7]

-

3.2. Derivatization for Medicinal Chemistry

The aldehyde functionality in derivatives like this compound-4-carbaldehyde is a versatile handle for various chemical transformations, including:

-

Schiff Base Formation: Reaction with primary amines.[8]

-

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds.[8]

-

Wittig Reaction: Reaction with phosphorus ylides.[8]

-

Reductive Amination: Reaction with amines in the presence of a reducing agent.[8]

These derivatization strategies enable the creation of diverse compound libraries for screening in drug discovery programs, with potential applications as antimicrobial and anticancer agents.[8]

Safety and Handling

While a specific safety data sheet for this compound was not detailed in the search results, general laboratory safety precautions should be followed when handling this and related chemical compounds. Based on information for similar compounds, the following handling advice is recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Ventilation: Use only in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[9][11]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 6931-16-4 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C10H9NO | CID 138869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Quinoline, 2-methoxy- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. fishersci.com [fishersci.com]

2-Methoxyquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Molecular Structure, Properties, Synthesis, and Biological Significance of a Key Heterocyclic Compound.

Introduction

2-Methoxyquinoline, a heterocyclic aromatic organic compound, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline (B57606) core is a prevalent scaffold in a multitude of biologically active compounds, both natural and synthetic. The presence of a methoxy (B1213986) group at the 2-position imparts distinct electronic and steric properties, influencing its reactivity and biological interactions. This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and known biological activities.

Molecular Structure and Identifiers

This compound is characterized by a quinoline ring system where a methoxy group (-OCH₃) is substituted at the C2 position.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| CAS Registry Number | 6931-16-4 |

| InChI | InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 |

| InChIKey | ZTQNUTNKGQGWCM-UHFFFAOYSA-N |

| SMILES | COC1=NC2=CC=CC=C2C=C1 |

| ChEMBL ID | CHEMBL261930 |

| DSSTox Substance ID | DTXSID70219369 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value |

| Physical State | Not Available |

| Melting Point | 219-220 °C[1] |

| Boiling Point | 60-63 °C at 0.13 Torr[1] |

| Solubility | Very slightly soluble (0.33 g/L at 25 °C)[2] |

| Refractive Index | 1.6071 at 589.3 nm and 20 °C[1] |

| Storage Temperature | Room Temperature, sealed in dry conditions[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | ~3.8–4.0 | Singlet, Methoxy protons (-OCH₃)[1] |

| ~7.0–8.5 | Multiplet, Aromatic protons on the quinoline ring[1] | |

| ¹³C NMR | ~55-60 | Methoxy carbon (-OCH₃) |

| ~110-160 | Aromatic carbons of the quinoline ring |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| > 3000 | Aromatic C-H stretching |

| 1600-1400 | Aromatic C=C and C=N stretching |

| 1250-1000 | C-O stretching (methoxy) |

Mass Spectrometry (MS)

| m/z | Fragment |

| 159 | [M]⁺ (Molecular Ion) |

| 158 | [M-H]⁺ |

| 130 | [M-CHO]⁺ or [M-H-CO]⁺ |

| 129 | [M-CH₂O]⁺ |

| 116 | [M-CH₃-CO]⁺ |

| 102 | [M-CHO-CO]⁺ or [M-H-CO-CO]⁺ |

| 89 | [M-CH₃-CO-HCN]⁺ |

| 76 | Benzene ring fragment |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the availability of starting materials and desired scale.

General Synthesis Workflow

References

An In-depth Technical Guide to the Spectral Interpretation of 2-Methoxyquinoline

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methoxyquinoline. It is intended for researchers, scientists, and professionals in drug development who utilize these spectroscopic techniques for molecular structure elucidation and characterization. This document outlines the interpretation of key spectral features and includes detailed experimental protocols for data acquisition.

Physicochemical Properties of this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₉NO.[1] It consists of a quinoline (B57606) core with a methoxy (B1213986) group substituted at the second position. This substitution pattern significantly influences its chemical and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| CAS Number | 6931-16-4 | [1] |

Spectroscopic Data and Interpretation

The structural features of this compound can be elucidated through the combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the quinoline ring system and the protons of the methoxy group. The methoxy group protons typically appear as a sharp singlet.[2]

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 | Singlet | 3H | -OCH₃ |

| ~7.0 - 9.0 | Multiplets | 6H | Aromatic Protons |

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show signals for the nine carbons of the quinoline ring and the single carbon of the methoxy group.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~55 - 60 | -OCH₃ |

| ~110 - 160 | Aromatic Carbons |

Note: The specific chemical shifts are influenced by the electronic effects of the nitrogen atom and the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[3][4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| 1600-1400 | C=C and C=N Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Methoxy Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its molecular weight.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 159 | [M]⁺ (Molecular Ion) |

| 129, 158 | Fragment Ions |

Note: The fragmentation pattern can provide clues about the structure of the molecule.[5]

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectral data for a solid organic compound like this compound.

NMR Spectroscopy Sample Preparation

-

Sample Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6][7]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6][8]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[6][7]

-

Filtration and Transfer : To remove any solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added.[7][8]

-

Running the Experiment : Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data using an appropriate pulse sequence.[6]

Infrared (IR) Spectroscopy Sample Preparation

For a solid sample, several methods can be used:

-

Thin Solid Film :

-

Dissolve a small amount of this compound (around 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride.[10]

-

Apply a drop of this solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[10]

-

Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[10]

-

-

KBr Pellet :

-

Attenuated Total Reflectance (ATR) :

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact and acquire the spectrum.[4]

-

Mass Spectrometry (MS) Sample Preparation and Analysis

-

Sample Introduction : The sample is introduced into the mass spectrometer, often after being vaporized. For a solid like this compound, heating in a vacuum may be required.[5]

-

Ionization : The gaseous molecules are then ionized. A common method is Electron Impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[12][13]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, which often uses a magnetic field to deflect the ions.[5][13]

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[13]

Visualization of Workflows

Spectroscopic Data Interpretation Workflow

General Experimental Workflow for Spectroscopic Analysis

References

- 1. This compound | 6931-16-4 | Benchchem [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Experimental Design [web.mit.edu]

- 4. amherst.edu [amherst.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. benchchem.com [benchchem.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Profile and Characteristics of 2-Methoxyquinoline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Methoxyquinoline is a heterocyclic aromatic compound that has garnered significant interest within medicinal chemistry due to its presence in various biologically active molecules.[1] Understanding its fundamental physicochemical properties, particularly its solubility, is critical for its application in drug discovery, chemical synthesis, and formulation development. This technical guide provides a comprehensive overview of the solubility profile, core physicochemical characteristics, and spectral properties of this compound. Detailed experimental protocols for solubility determination and spectroscopic analysis are provided, along with graphical workflows to illustrate key processes.

Core Physicochemical Characteristics

The physicochemical properties of this compound are foundational to its behavior in both chemical and biological systems. The molecule consists of a quinoline (B57606) ring system with a methoxy (B1213986) group substituted at the 2-position.[1] This substitution influences its electronic properties, reactivity, and intermolecular interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Monoisotopic Mass | 159.068413911 Da | [2] |

| Melting Point | 219-220°C | [1] |

| Boiling Point | 60-63°C at 0.13 Torr | [1] |

| pKa | Data not explicitly available; quinoline is a weak base.[3] | |

| Predicted XlogP | ~2.1 - 2.5 | [1][2] |

| Refractive Index | 1.6071 (at 20°C, 589.3 nm) | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and bioavailability. Its structure, featuring a large hydrophobic quinoline core and a more polar methoxy group, results in limited aqueous solubility.

| Solvent | Solubility | Source(s) |

| Water | Very slightly soluble (0.33 g/L at 25°C) | [4] |

| Organic Solvents | Generally soluble in common organic solvents like diethyl ether, methylene (B1212753) dichloride, DMSO, and DMF. | [1][5] |

Factors Influencing Solubility

The solubility of quinoline derivatives like this compound is influenced by several factors:

-

pH: As weak bases, quinolines can be protonated in acidic conditions to form more soluble salts. Adjusting the pH to be approximately 2 units away from the compound's pKa can significantly increase aqueous solubility.[3][6][7]

-

Co-solvency: The use of water-miscible organic solvents (co-solvents) such as DMSO, ethanol, or DMF can reduce the polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[5][7]

-

Temperature: Solubility often increases with temperature, although this can be compound-specific. For instance, the parent compound, quinoline, is more soluble in hot water.[5]

-

Crystal Lattice Energy: Strong intermolecular forces, such as π-π stacking in the solid state, contribute to a high melting point and can negatively impact solubility by making it harder for solvent molecules to solvate the compound.[1][7]

Spectral Characteristics

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Spectroscopy Type | Expected Characteristics | Source(s) |

| ¹H NMR | Aromatic protons will exhibit characteristic shifts and coupling patterns in the quinoline ring. A singlet corresponding to the methoxy group (OCH₃) protons would be expected. | [8][9] |

| ¹³C NMR | Aromatic carbons and the carbon of the methoxy group will show distinct chemical shifts. | [2][9] |

| FT-IR | Characteristic absorption bands are expected for aromatic C-H stretching (>3000 cm⁻¹), aromatic C=C and C=N stretching (1600-1400 cm⁻¹), and C-O stretching of the methoxy group (1250-1000 cm⁻¹). | [10][11] |

| UV-Vis | Multiple absorption bands in the UV region (200-400 nm) corresponding to π-π* transitions of the quinoline ring system are expected. | [8][9] |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z 159). | [2][10] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and acquiring spectral data for this compound. These are generalized protocols based on standard practices for quinoline derivatives.[12]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[12]

Objective: To quantify the solubility of this compound in a chosen solvent system at a constant temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Scintillation vials or suitable sealed containers

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Standards: Prepare a stock solution of this compound of known concentration in a suitable solvent. Create a series of calibration standards through serial dilution.[12]

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure enough solid is present to form a saturated solution with undissolved solid remaining.[12]

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][12]

-

Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[12]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.[12]

-

Quantification: Dilute the filtered sample with a suitable solvent to fall within the range of the calibration curve. Analyze the sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.[7]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.[12]

Protocol: Spectroscopic Analysis

Objective: To obtain UV-Vis, NMR, and IR spectra for the structural confirmation of this compound.

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8][9]

-

Data Acquisition: Place the tube in a high-resolution NMR spectrometer (e.g., 400 MHz). Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.[8][9]

-

Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference chemical shifts to the residual solvent peak or an internal standard like TMS.[8][9]

5.2.2 UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) to achieve an absorbance reading between 0.1 and 1.0.[8]

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum of the pure solvent in a quartz cuvette. Then, record the sample's absorbance spectrum over a wavelength range of 200-800 nm.[8][9]

-

Data Analysis: Determine the wavelengths of maximum absorbance (λmax).

5.2.3 Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, use the KBr pellet method by mixing a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use Attenuated Total Reflectance (ATR) with the neat solid.[9]

-

Data Acquisition: Use a Fourier Transform Infrared (FT-IR) spectrometer. Record a background spectrum and subtract it from the sample spectrum, typically in the range of 4000-400 cm⁻¹.[9]

Stability and Degradation

Understanding the stability of this compound is crucial for its storage and use in assays. The aldehyde functional group can be susceptible to oxidation, and the molecule may undergo hydrolysis under strong acidic or basic conditions.[13] Forced degradation studies can help identify potential degradation products and establish a stability-indicating analytical method.

Conclusion

This technical guide has summarized the core physicochemical characteristics and solubility profile of this compound. The provided data tables, influencing factors, and detailed experimental protocols offer a foundational resource for researchers. While having limited aqueous solubility, this can be modulated through pH adjustment and the use of co-solvents, which are critical considerations for its application in research and development. The outlined spectroscopic and analytical workflows provide a robust framework for its characterization and stability assessment.

References

- 1. This compound | 6931-16-4 | Benchchem [benchchem.com]

- 2. This compound | C10H9NO | CID 138869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Unveiling the Electronic Landscape of 2-Methoxyquinoline: A Guide to Its Quantum Chemical and Theoretical Profile

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations and theoretical studies surrounding 2-Methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular structure, vibrational properties, and electronic characteristics through advanced computational methodologies.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a quinoline (B57606) core substituted with a methoxy (B1213986) group at the 2-position. Its molecular structure imparts a unique combination of chemical reactivity and biological activity, making it a valuable scaffold in the design of novel therapeutic agents and functional materials.[1] The compound's potential applications stem from its electronic properties, which can be thoroughly investigated using quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the geometric, vibrational, and electronic properties of such molecules with high accuracy.[2][3]

This whitepaper summarizes key theoretical data derived from computational studies, providing a foundational understanding of this compound's molecular behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1][4] |

| Molecular Weight | 159.18 g/mol | [4][5] |

| CAS Number | 6931-16-4 | [1][5] |

| IUPAC Name | This compound | [4] |

| SMILES | COC1=NC2=CC=CC=C2C=C1 | [1][4] |

| InChIKey | ZTQNUTNKGQGWCM-UHFFFAOYSA-N | [1][4][5] |

Computational and Experimental Methodologies

The theoretical data presented herein are primarily derived from Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules.[2] Experimental validation of theoretical findings is typically achieved through spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.

Quantum Chemical Calculation Protocol

The computational workflow for analyzing this compound involves several key steps, as illustrated in the diagram below. The geometry of the molecule is first optimized to find its most stable conformation (lowest energy state). This is typically performed using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a comprehensive basis set such as 6-311++G(d,p).[5][6][7] Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface and to predict its vibrational spectra.[8] From the optimized geometry, further analyses such as Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) analyses are conducted.[4][9]

Experimental Spectroscopic Protocols

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the range of 4000–400 cm⁻¹ using a spectrometer, such as a Bruker IFS 66V. The sample is often prepared as a KBr pellet. The spectral resolution is generally maintained at ± 2 cm⁻¹.[10]

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the range of 4000-100 cm⁻¹, often using the same instrument as FT-IR but with a Raman module (e.g., FRA 106). A Nd:YAG laser source operating at 1.064 μm is commonly used for excitation.[10]

Results and Discussion

Molecular Geometry

The geometry of this compound has been optimized using DFT methods to predict bond lengths and angles. The quinoline ring is found to be essentially planar, a characteristic feature of aromatic systems.[1] The methoxy group introduces slight changes to the geometry of the pyridine (B92270) ring segment. The calculated parameters are generally in good agreement with experimental data from X-ray crystallography of related compounds.[1][11][12]

Table 2: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-O11 | 1.33 - 1.35 |

| O11-C12 (Methyl) | 1.41 - 1.43 | |

| N1-C2 | 1.33 - 1.34 | |

| N1-C9 | 1.37 - 1.38 | |

| C-C (Aromatic) | 1.38 - 1.42 | |

| Bond Angles (°) | C9-N1-C2 | 116 - 118 |

| N1-C2-O11 | 115 - 117 | |

| C2-O11-C12 | 117 - 119 | |

| Note: Values are representative based on calculations of quinoline and its methoxy derivatives.[1][7] |

Vibrational Analysis

Vibrational frequency calculations predict the FT-IR and FT-Raman spectra, which serve as fingerprints for the molecule. The assignments of the vibrational modes are performed based on the Potential Energy Distribution (PED). The theoretical spectra generally show good agreement with experimental findings.[8][13]

Table 3: Key Theoretical Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹, Scaled) | Intensity | Assignment (PED Contribution) |

| ~3060 | Medium | Aromatic C-H Stretching |

| ~2950 | Medium | Asymmetric C-H Stretching (CH₃) |

| ~2850 | Weak | Symmetric C-H Stretching (CH₃) |

| ~1620 | Strong | C=N Stretching |

| ~1580 | Strong | Aromatic C=C Stretching |

| ~1450 | Medium | CH₃ Asymmetric Bending |

| ~1250 | Strong | Asymmetric C-O-C Stretching |

| ~1030 | Strong | Symmetric C-O-C Stretching |

| Note: Frequencies are representative and based on DFT studies of methoxy-substituted aromatic compounds.[14][15] |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.[16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity.[4][16] For this compound, the HOMO is typically localized over the quinoline ring system, while the LUMO is distributed over the entire molecule. The electron-donating methoxy group tends to increase the HOMO energy and decrease the HOMO-LUMO gap compared to unsubstituted quinoline.[4]

Table 4: Frontier Molecular Orbital Properties and Quantum Chemical Descriptors

| Parameter | Symbol | Definition | Typical Value (eV) |

| HOMO Energy | E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| LUMO Energy | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.0 to 4.8 |

| Ionization Potential | I | -E_HOMO | 6.0 to 6.5 |

| Electron Affinity | A | -E_LUMO | 1.5 to 2.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.4 |

| Electronegativity | χ | (I + A) / 2 | 3.7 to 4.2 |

| Note: Values are estimated based on DFT studies of quinoline and its derivatives.[2][4] |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular charge transfer and hyperconjugative interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.[9][17] The stabilization energy, E(2), associated with these interactions quantifies their significance.[18][19] In this compound, significant delocalization occurs from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (π*) of the aromatic ring, contributing to the molecule's overall stability.

Table 5: Key Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O11) | π* (N1-C2) | High | Lone Pair → Antibonding π |

| LP (N1) | π* (C9-C10) | High | Lone Pair → Antibonding π |

| π (C5-C6) | π* (C7-C8) | Moderate | π → π* Intramolecular Charge Transfer |

| Note: LP denotes a lone pair orbital. The interactions listed are representative of the key delocalizations expected in the this compound system.[17][20] |

Conclusion

The theoretical and computational studies of this compound provide invaluable insights into its fundamental chemical properties. Through methods like DFT, it is possible to accurately predict its geometry, vibrational spectra, and electronic behavior. The analysis of frontier molecular orbitals and natural bond orbitals reveals a molecule with significant electronic delocalization, which underpins its reactivity and potential for use in drug design and materials science. This guide serves as a foundational resource, integrating key quantitative data and established computational workflows to aid researchers in the further exploration and application of this versatile quinoline derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. ripublication.com [ripublication.com]

- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. NBO [cup.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijcps.org [ijcps.org]

- 13. researchgate.net [researchgate.net]

- 14. Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of 2,6-diamino purine and 6-methoxy purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scialert.net [scialert.net]

- 16. wuxibiology.com [wuxibiology.com]

- 17. dergi-fytronix.com [dergi-fytronix.com]

- 18. echemi.com [echemi.com]

- 19. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 20. dergipark.org.tr [dergipark.org.tr]

commercial availability and suppliers of 2-Methoxyquinoline

An In-depth Technical Guide to 2-Methoxyquinoline: Commercial Availability, Synthesis, and Characterization

This technical guide provides a comprehensive overview of this compound (CAS No. 6931-16-4), a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide details its commercial availability, physicochemical properties, synthesis and purification protocols, and analytical characterization methods. Additionally, it touches upon the biological activities of quinoline (B57606) derivatives and provides a visual representation of a relevant signaling pathway.

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers, typically in research-grade purities. It is important to note that some suppliers provide this product as part of a collection of rare chemicals and may not perform extensive analytical testing.[1] Therefore, independent verification of identity and purity is highly recommended upon receipt.

The compound is generally available in quantities ranging from milligrams to several grams. For larger quantities, inquiries for custom synthesis may be necessary. Below is a list of some commercial suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Available Quantities | Purity (Typical) | Notes |

| Sigma-Aldrich (AldrichCPR) | 5 mg | Not specified; sold "as-is"[1] | Buyer assumes responsibility for purity confirmation.[1] |

| Fisher Scientific (via eMolecules) | 1 g | 98% | Available through the Encompass Program.[2] |

| Acorn PharmaTech Co., Ltd. | 1 g, 10 g, 100 g, 500 g | 98% | |

| Acmec Biochemical | Not specified | 98% | |

| ChemicalBook | Various | Varies by supplier | Platform with multiple listed suppliers. |

| BenchChem | Not specified | Not specified |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6931-16-4 | [1][3][4] |

| Molecular Formula | C₁₀H₉NO | [3][4] |

| Molecular Weight | 159.18 g/mol | [3][4] |

| IUPAC Name | This compound | |

| Synonyms | Quinoline, 2-methoxy- | [4] |

| Appearance | Not widely reported, presumed solid or liquid | |

| Solubility | Very slightly soluble in water (0.33 g/L at 25°C) | [5] |

| Storage Temperature | Room temperature, sealed in a dry place | [5] |

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data | Source |

| ¹H NMR | Methoxy protons (singlet): ~δ 3.8–4.0 ppm. Aromatic protons (multiplets): δ 7.0–8.5 ppm. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺): m/z 159 | |

| Topological Polar Surface Area | 22.1 Ų | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the successful synthesis, purification, and analysis of this compound. The following protocols are based on established methods for quinoline derivatives.

Synthesis of this compound via Nucleophilic Substitution

A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution of 2-Chloroquinoline.

Objective: To synthesize this compound from 2-Chloroquinoline and sodium methoxide (B1231860).

Materials:

-

2-Chloroquinoline

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-Chloroquinoline (1 equivalent) in anhydrous methanol.

-

Add sodium methoxide (1.5 to 2 equivalents) to the solution. This can be added as a solid or as a freshly prepared solution in methanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane (or ethyl acetate) and water.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Column Chromatography

Objective: To purify the crude this compound from byproducts and unreacted starting materials.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (60-120 mesh)

-

Eluent: Hexane/Ethyl Acetate mixture (start with a non-polar mixture, e.g., 95:5, and gradually increase polarity based on TLC analysis)

-

Chromatography column

-

Beakers or test tubes for fraction collection

-

TLC plates and chamber, UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent.

-

Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain until it is level with the top of the silica gel, ensuring the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

-

Elution: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity as needed.

-

Fraction Collection: Collect fractions in test tubes or beakers.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analysis by ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the structure and assess the purity of the synthesized this compound.

Materials:

-

Purified this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)

-

NMR tube, Pasteur pipette

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Transfer the clear solution into a clean, dry NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Analysis: Process the spectra and analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of this compound.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The mechanism of action for some quinoline-based compounds involves the inhibition of enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase.[5]

Furthermore, this compound has been noted to modulate cellular signaling pathways like the MAPK/ERK pathway, which is involved in processes such as cell proliferation and differentiation.[5] The MAPK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. Its dysregulation is implicated in many diseases, including cancer.

Caption: Simplified MAPK/ERK signaling pathway, which can be modulated by this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methoxyquinoline, a key intermediate in various synthetic applications. Adherence to the following protocols is crucial for ensuring a safe laboratory environment and maintaining the integrity of experimental work. This document outlines the hazards associated with this compound, provides detailed protocols for its safe use, and offers guidance on emergency procedures.

Hazard Identification and Classification

This compound and its derivatives should be handled as hazardous substances. The following table summarizes the known and anticipated hazard classifications based on available safety data sheets (SDS) for this compound and structurally similar compounds.[1][2][3][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[4] |

Signal Word: Warning[4]

Hazard Pictograms:

Precautionary Statements: [4]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.[5][6]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Very slightly soluble (0.33 g/L at 25°C)[6] |

| pKa | Not Available |

| LogP | Not Available |

| CAS Number | 6931-16-4[5] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

Engineering Controls

-

Ventilation: All work with this compound, especially handling of the solid form or preparation of solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the laboratory.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.[7][9]

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields meeting ANSI Z87.1 standards. A face shield should be worn when there is a splash hazard.[10] | To protect against splashes and fine particles that can cause serious eye damage.[9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use.[1][7] | To prevent skin contact, which may cause irritation.[9] |

| Body Protection | A full-length, buttoned laboratory coat.[10] | To protect against incidental skin contact.[9] |

| Respiratory Protection | Use in a certified chemical fume hood is the primary control. If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges is required.[7] | To prevent inhalation of vapors or dust, which may cause respiratory system irritation.[9] |

Storage

-

Conditions: Store in a cool, dry, well-ventilated place.[11] For long-term storage, refrigeration at 2-8 °C is advisable.[12]

-

Containers: Keep containers tightly closed and store in an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[11][12] Protect from light by using amber or opaque containers.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11][12]

Accidental Release and First Aid Measures

Accidental Release Measures

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.[13][14][15]

-

Minor Spills:

-

Alert personnel in the immediate area.[8]

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[13]

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.[8][13]

-

-

Major Spills:

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. technopharmchem.com [technopharmchem.com]

- 3. chemos.de [chemos.de]

- 4. aksci.com [aksci.com]

- 5. This compound | C10H9NO | CID 138869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. qmul.ac.uk [qmul.ac.uk]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

Spectroscopic Analysis of 2-Methoxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the characterization of 2-methoxyquinoline and its derivatives. Quinoline (B57606) scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of these compounds. Detailed experimental protocols are provided, and quantitative data is summarized in tabular format for ease of comparison.

Introduction to the Spectroscopic Characterization of this compound Derivatives

The structural elucidation of this compound derivatives relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure. NMR spectroscopy is indispensable for determining the carbon-hydrogen framework.[1] IR spectroscopy helps in identifying functional groups present in the molecule.[2] UV-Vis spectroscopy provides information about the electronic transitions within the conjugated quinoline system.[3][4] Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns, which aids in confirming the molecular formula.[1][5] A logical workflow that integrates these techniques is essential for the unambiguous characterization of novel or synthesized this compound derivatives.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution.[1] Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of a this compound derivative is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy (B1213986) group protons, and signals for any other substituents. The aromatic protons typically appear in the range of δ 7.0–8.5 ppm.[7] The methoxy protons are expected to appear as a singlet around δ 3.8–4.0 ppm.[7] For derivatives with an aldehyde group, such as This compound-4-carbaldehyde (B3296527), the aldehydic proton is expected to resonate downfield, typically above δ 9.5 ppm.[2]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For quinoline-2-carboxylic acid, a related derivative, the carbon signals have been assigned, providing a reference for other 2-substituted quinolines.

Table 1: Comparative ¹H NMR Spectral Data for this compound and its Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| This compound | Methoxy (OCH₃) | ~3.8–4.0 | s |

| Aromatic | ~7.0–8.5 | m | |

| This compound-4-carbaldehyde (Predicted) | Aldehydic (CHO) | ~10.0-10.5 | s |

| Aromatic | - | m | |

| Methoxy (OCH₃) | ~4.0 | s | |

| Quinoline-2-carboxylic Acid | H-3 | 8.30 | d |

| H-4 | 8.20 | d | |

| H-5 | 8.15 | d | |

| H-6 | 7.75 | t | |

| H-7 | 7.90 | t | |

| H-8 | 7.85 | d | |

| COOH | 13.0-14.0 | br s |

Data for this compound-4-carbaldehyde is predicted based on established spectroscopic principles.[2][3] Data for Quinoline-2-carboxylic Acid is from reference. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound derivatives is as follows:[1][3][8]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300-600 MHz NMR spectrometer.[8]

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[8]

-

Data Processing: Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) or the residual solvent peak.[1][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives.

Expected FT-IR Spectral Data

The IR spectrum of a this compound derivative is expected to show characteristic absorption bands for the aromatic C=C and C=N stretching, aromatic C-H stretching, and the C-O stretching of the methoxy group. For derivatives containing a carbonyl group, a strong C=O stretching band will also be present.

Table 2: Expected FT-IR Absorption Bands for this compound-4-carbaldehyde [2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | >3000 | Medium to Weak |

| Aldehyde C-H stretch | ~2820 and ~2720 | Weak |

| Carbonyl (C=O) stretch | ~1700 | Strong |

| Aromatic C=C and C=N stretch | 1600-1400 | Medium to Strong |

| Methoxy (C-O) stretch | 1250-1000 | Strong |

Experimental Protocol for IR Spectroscopy

The following is a generalized protocol for obtaining an IR spectrum:[1][3]

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[1][3]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.[3]

-

Data Acquisition: A background spectrum (of the KBr pellet or empty ATR crystal) is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[3]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated system of this compound derivatives. These compounds are expected to show multiple absorption bands in the UV region (200-400 nm) corresponding to π-π* transitions of the quinoline ring system.[3]

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for UV-Vis spectroscopic analysis is as follows:[3][8]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.[8]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[3]

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-800 nm. A cuvette containing the pure solvent is used as a reference.[3]

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.[3][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation analysis.

Expected Mass Spectrometry Data

The mass spectrum of a this compound derivative is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight.[1] For this compound-4-carbaldehyde (C₁₁H₉NO₂), the molecular ion peak [M]⁺ is expected at m/z 187.[2] The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) and the methoxy group (OCH₃).[2]

**Table 3: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound-4-carbaldehyde (C₁₁H₉NO₂) **[6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.07060 |

| [M+Na]⁺ | 210.05254 |

| [M-H]⁻ | 186.05604 |

| [M+NH₄]⁺ | 205.09714 |

| [M+K]⁺ | 226.02648 |

| [M]⁺ | 187.06277 |

Experimental Protocol for Mass Spectrometry

A general protocol for mass spectrometric analysis is outlined below:[1][3][8]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[1]

-